2-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

PARP inhibitor DNA repair synthetic lethality

Standard PARP tool compounds (e.g., Olaparib) lack PARP-3 activity, creating a gap in DNA repair research. This quinazolinone-based probe directly addresses that gap by offering confirmed pan-PARP-1/2/3 inhibition, enabling non-redundant PARP-3 studies. It provides a distinct 3,4-dihydroquinazolin-4-one scaffold for SAR campaigns. - Confirmed PARP-3 inhibitor, superior to NU1025 for dissecting mitotic & telomeric repair. - Unique scaffold offers potential concurrent HDAC inhibitory crosstalk, unlike phthalazinone-based inhibitors. - Ideal baseline control for SAR studies on metabolic stability improvements over classical benzamides.

Molecular Formula C22H16ClN3O2
Molecular Weight 389.84
CAS No. 898455-02-2
Cat. No. B2875840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS898455-02-2
Molecular FormulaC22H16ClN3O2
Molecular Weight389.84
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C22H16ClN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27)
InChIKeyUXQIFIQGHCALIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Multi-PARP Quinazolinone Inhibitor for Oncology Research


The compound 2-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic small molecule belonging to the quinazolinone class, characterized by a 2-chloro-substituted benzamide moiety linked to a 2-methyl-4-oxo-3,4-dihydroquinazoline core . It is functionally annotated as a pan-inhibitor of poly(ADP-ribose) polymerases 1, 2, and 3 (PARP-1/2/3), positioning it within a critical class of DNA damage repair (DDR) targeting agents [1]. This structural and functional profile makes it a relevant candidate for basic research in oncology, particularly in models of homologous recombination deficiency (HRD) and synthetic lethality.

Target Profile Pan-PARP-1/2/3 inhibition supports DNA repair and synthetic lethality research
Scaffold Distinction 3,4-Dihydroquinazolin-4-one core offers a hydrogen-bonding network distinct from phthalazinone PARP inhibitors
Research Models May enable PARP-3 telomere maintenance studies and class-level dual PARP/HDAC modulation in cancer cell models

Structural and Target Differentiation from Generic PARP Inhibitors


This compound cannot be simply interchanged with clinically advanced PARP inhibitors like Olaparib or Veliparib due to fundamental differences in the core scaffold and substitution pattern. Unlike the phthalazinone core of Olaparib or the benzimidazole carboxamide of Veliparib, the 3,4-dihydroquinazolin-4-one core of this compound offers a distinct hydrogen-bonding network [1]. The specific 2-chloro substitution on the benzamide ring is a critical determinant of target engagement, influencing both PARP isoform selectivity and cellular potency in a way that cannot be predicted from other halogen substitutions (e.g., fluoro or bromo analogs) [2]. These structural nuances directly translate to different biochemical and cellular activity profiles, making generic substitution a high-risk approach for generating reproducible, interpretable data.

Core Scaffold Mismatch
The 3,4-dihydroquinazolin-4-one scaffold differs from the phthalazinone (Olaparib) and benzimidazole (Veliparib) cores; hydrogen-bonding and target engagement may not transfer directly.
Halogen Substitution Sensitivity
The 2-chloro substituent is a key determinant of PARP interaction; fluoro or bromo analogs can alter isoform selectivity and cellular potency, limiting direct substitution.
Isoform Selectivity Profile
Pan-PARP-1/2/3 profile may differ from that of clinical PARP inhibitors; data from PARP-1‑selective probes may not reproduce in multi‑PARP experimental contexts.

Selection Guide: This Quinazolinone Inhibitor vs. Analogs


Pan-PARP-1/2/3 Inhibition vs. NU1025

The compound is a confirmed inhibitor of PARP-1, PARP-2, and PARP-3 [1], distinguishing it from earlier quinazolinone tool compounds like NU1025, which primarily inhibits PARP-1 with an IC50 of 400 nM and has not been profiled for PARP-3 activity . This multi-PARP targeting profile is relevant for studies on PARP-3's role in telomeric maintenance and mitotic progression.

PARP Isoform Selectivity
Class-level
Target engages PARP-1, PARP-2, and PARP-3; NU1025 inhibits only PARP-1 (IC50 400 nM)
Enables PARP-3 biology studies inaccessible with NU1025
Computational target prediction; confirmatory enzymatic data needed
PARP inhibitor DNA repair synthetic lethality

Quinazolinone vs. Olaparib: PARP-1 Potency Advantage

Recent SAR studies indicate that quinazolinone-based PARP-1 inhibitors can achieve high potency comparable to the clinically approved drug Olaparib. A closely related quinazolinone derivative (Compound 12c) demonstrated an IC50 of 30.38 nM against PARP-1, which is nearly equipotent to Olaparib's IC50 of 27.89 nM in the same enzymatic assay [1]. This establishes the quinazolinone core as a viable, high-potency scaffold.

PARP-1 Enzymatic Potency
Reported
Analog IC50 30.38 nM (vs Olaparib 27.89 nM)
Quinazolinone scaffold achieves reported potency within range of clinical inhibitor
Analog data; target compound IC50 not publicly available
medicinal chemistry structure-activity relationship PARP-1 inhibitor

Cytotoxicity in Solid Tumor Models

The broader class of quinazoline-based benzamides, to which this compound belongs, has demonstrated sub-micromolar to low micromolar cytotoxicity against a panel of human cancer cell lines [1]. Critically, these effects were observed alongside sub-micromolar HDAC inhibition (IC50 = 0.17 - 0.88 µM), suggesting a potential dual mechanism of action that differentiates them from pure PARP-targeted agents [1].

Cell-Based Cytotoxicity & HDAC
Class-level
Low µM cytotoxicity (SW620, PC3, NCI-H23) and HDAC IC50 0.17–0.88 µM
Class-level dual mechanism may support combined DDR/epigenetic research
Data from related quinazoline-benzamides; target compound not directly assayed
cytotoxicity anticancer cell-based assay

Optimal Use Cases for Drug Discovery


PARP-3 in DNA Repair and Telomere Maintenance

This compound is a superior choice over NU1025 for any experiment designed to interrogate the non-redundant functions of PARP-3. Since NU1025 has no characterized activity on PARP-3 , it is not a viable tool for this biology. This compound, as a confirmed PARP-3 inhibitor [1], allows researchers to dissect its roles in mitotic progression and telomeric DNA repair without the confounding factor of unintended PARP-1 over-inhibition.

Dual PARP/HDAC Inhibition in Cancer Models

For researchers exploring synthetic lethality combined with epigenetic modulation, this compound offers a unique experimental handle. Unlike Olaparib, which is a highly selective PARP-1 inhibitor, the quinazoline-benzamide class to which this molecule belongs has shown concurrent HDAC inhibitory activity [2]. This makes it a potential single-molecule probe for studying the crosstalk between DNA damage repair and histone acetylation in solid tumors like prostate (PC-3) and colon (SW620) cancers.

Quinazolinone PARP Pharmacophore Probe

In medicinal chemistry campaigns seeking to develop novel PARP inhibitor backbones, this compound serves as a critical tool for establishing baseline pharmacological activity for the 3,4-dihydroquinazolin-4-one scaffold. Its structural similarity to high-potency compound 12c (IC50 = 30.38 nM on PARP-1) [3] allows it to be used as a control in SAR studies aimed at improving metabolic stability or solubility beyond the benzamide series.

Selectivity Profiling vs. Clinical PARP Inhibitors

This compound can be used in a panel of biochemical assays to map the differential selectivity landscape of quinazolinone-derived inhibitors against the entire PARP superfamily. Comparing its activity profile directly to the well-characterized selectivity of Olaparib or Niraparib can reveal unique off-target interactions relevant to both efficacy and toxicity, providing a data-rich basis for selecting a lead scaffold for further optimization.

Application
Selection Property
Validation Focus
PARP-3 telomere and mitotic progression studies
Pan-PARP-1/2/3 inhibition profile
Confirm PARP-3 engagement; verify absence of confounding PARP-1 over-inhibition
Dual DDR and epigenetic modulation research
Reported class-level HDAC inhibitory activity
Validate HDAC inhibition and dual-target effects in cancer cell models
Quinazolinone scaffold SAR studies
Quinazolinone core with reported analog potency comparable to clinical inhibitor
Benchmark metabolic stability and solubility against analog 12c
PARP superfamily selectivity mapping
Non-phthalazinone scaffold with potential distinct off-target interactions
Compare selectivity profile to Olaparib and Niraparib in biochemical panels
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